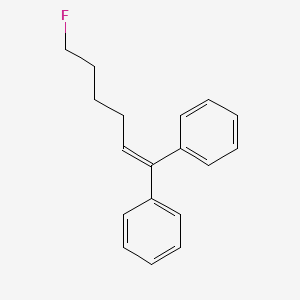
Benzene, 1,1'-(6-fluoro-1-hexenylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- is an organic compound characterized by the presence of a benzene ring substituted with a 6-fluoro-1-hexenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- typically involves the reaction of benzene derivatives with fluoroalkenes under specific conditions. One common method is the use of Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated benzene derivative in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced mechanochemical processes to enhance efficiency and reduce solvent use . Mechanochemistry, which involves reactions triggered by mechanical forces such as ball milling, is gaining popularity as a green chemistry approach for the synthesis of various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: Nucleophilic aromatic substitution is a common reaction, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoroalkylbenzenes.
Scientific Research Applications
Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- exerts its effects involves interactions with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophilic species to form a cationic intermediate, which then loses a proton to regenerate the aromatic system .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,3-butadienylidene)bis-: Similar in structure but lacks the fluoro group.
1,4-Bis(phenylethynyl)benzene: Contains ethynyl groups instead of fluoroalkyl groups.
Uniqueness
The presence of the fluoro group in Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
548459-52-5 |
|---|---|
Molecular Formula |
C18H19F |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
(6-fluoro-1-phenylhex-1-enyl)benzene |
InChI |
InChI=1S/C18H19F/c19-15-9-3-8-14-18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-14H,3,8-9,15H2 |
InChI Key |
QRKWWOWKZYQURP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCCCF)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















